molecular formula C17H20N2O3S2 B2970127 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide CAS No. 946221-75-6

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

Cat. No. B2970127
M. Wt: 364.48
InChI Key: DMJQNDDEXNOTCK-UHFFFAOYSA-N
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Description

Compounds with a structure similar to the one you mentioned often belong to the class of organic compounds known as quinolines and derivatives . Quinolines are compounds containing a quinoline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyridine ring .


Synthesis Analysis

The synthesis of similar compounds, such as 1,2,3,4-tetrahydroquinolines, often involves domino reactions . These syntheses can involve reduction or oxidation followed by cyclization, SNAr-terminated sequences, acid-catalyzed ring closures or rearrangements, high-temperature cyclizations, and metal-promoted processes .


Molecular Structure Analysis

The molecular structure of similar compounds often contains a bicyclic system, with a benzene ring fused to a pyridine ring . The exact structure would depend on the specific substituents attached to the quinoline system.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, a compound with a similar structure, N-BUTYL-2-OXO-1-CYCLOPENTANECARBOXAMIDE, has a molecular weight of 183.252 .

Scientific Research Applications

Catalysis in Organic Synthesis

In a study exploring the use of novel nanosized N-sulfonated Brönsted acidic catalysts, the related compound N-sulfonic acid was utilized to promote the one-pot synthesis of hexahydroquinolines via a solvent-free condensation process. This research demonstrated the catalyst's efficiency in producing excellent yields in short reaction times, with the capability of being reused multiple times without loss of catalytic activity (O. Goli-Jolodar, F. Shirini, M. Seddighi, 2016).

Antimicrobial Properties

Another study focused on the synthesis and evaluation of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives for their antimicrobial properties. The research found that certain quaternary ammonium salts exhibited high activity against Gram-positive and Gram-negative bacteria, as well as tested fungi, highlighting the potential of such compounds in antimicrobial applications (A. Fadda, Rasha E. El-Mekawy, Mohammed Taha AbdelAal, 2016).

Antioxidant and Fluorescent Properties

Further research described a versatile protocol for synthesizing 1,4-benzoquinone linked N-formyl amides/sulfonamides/carbamates with a focus on their antioxidant activity and fluorescent properties. This study highlights the compound's potential in developing fluorescent probes and antioxidants (P. Ramya, Srinivas Angapelly, et al., 2017).

Extraction Reagents in Ionic Liquid Systems

Another application involves the use of 8-sulfonamidoquinoline derivatives as chelate extraction reagents in an ionic liquid extraction system for divalent metal cations. This study demonstrated superior extractability in the ionic liquid system compared to traditional chloroform systems, suggesting a novel approach for metal cation extraction (T. Ajioka, S. Oshima, N. Hirayama, 2008).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For example, a compound with a similar structure, tert-Butyl 2′-oxo-2′,4′-dihydro-1′H-spiro [piperidine-4,3 …", has been classified as Aquatic Acute 1 - Aquatic Chronic 1 - Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 1 .

Future Directions

The future directions in the study of such compounds could involve further exploration of their synthesis, properties, and potential applications. Domino reactions, for example, have emerged as a highly effective strategy for the synthesis of bioactive natural products and pharmaceutical agents , and could be further explored in the synthesis of similar compounds.

properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-2-3-10-19-15-8-7-14(12-13(15)6-9-16(19)20)18-24(21,22)17-5-4-11-23-17/h4-5,7-8,11-12,18H,2-3,6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJQNDDEXNOTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

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